beta-Styrylacrylic acid

Description

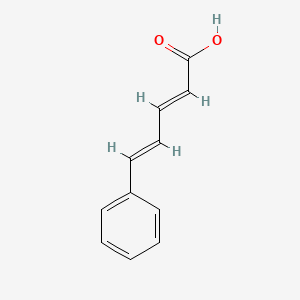

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-KBXRYBNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-94-9, 28010-12-0, 38446-98-9 | |

| Record name | beta-Styrylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-phenylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical and Physical Properties

(2E,4E)-5-phenylpenta-2,4-dienoic acid is a solid, organic compound.[1] The core structure features a phenyl group attached to a pentadienoic acid backbone. The "(2E,4E)" designation indicates the stereochemistry of the two double bonds in the pentadienoic acid chain. It is soluble in dimethyl sulfoxide (DMSO).[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| CAS Number | 1552-94-9 | [1] |

| Melting Point | 163-167 ºC | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Synthesis

A common method for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid involves the Knoevenagel condensation reaction. This reaction utilizes cinnamaldehyde and malonic acid in a solvent mixture of pyridine and piperidine. The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases. The product is then precipitated by pouring the reaction solution into a mixture of 2N HCl and ice. The resulting solid is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture.

Biological Activity and Potential Therapeutic Applications

(2E,4E)-5-phenylpenta-2,4-dienoic acid and its derivatives have garnered interest in the scientific community due to their diverse biological activities. The cinnamoyl moiety present in the molecule is a common scaffold found in various natural products with a range of biological effects.

Antimicrobial Activity

Derivatives of 5-phenylpenta-2,4-dienoic acid have demonstrated potential as antimicrobial agents. For instance, amide derivatives of the related 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been synthesized and evaluated for their antibacterial activity against various human pathogens.

Anti-inflammatory Activity

Phenylpropanoids, the class of compounds to which (2E,4E)-5-phenylpenta-2,4-dienoic acid belongs, are known for their anti-inflammatory properties. Cinnamic acid and its derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the modulation of key signaling pathways involved in inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to (2E,4E)-5-phenylpenta-2,4-dienoic acid. For example, derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been evaluated for their cytotoxic effects against various cancer cell lines.

Antimalarial Activity

5-Phenyl-2,4-pentadienoic acid has been identified as a synthetic building block for the development of antimalarial agents.

Potential Signaling Pathways

The biological activities of (2E,4E)-5-phenylpenta-2,4-dienoic acid and related compounds are likely mediated through their interaction with various cellular signaling pathways. Based on studies of structurally similar phenylpropanoids, two key pathways that may be affected are the NF-κB and MAPK/ERK pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. Cinnamic acid derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is thought to occur through the prevention of the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm.

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Some phenylpropanoids have been found to inhibit the phosphorylation of ERK1/2, which is a key step in the activation of this pathway.

References

An In-depth Technical Guide to beta-Styrylacrylic Acid: Chemical Structure, Properties, and Biological Activities

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

Beta-Styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a chemical compound with a core structure that has garnered interest in the scientific community, particularly in the field of medicinal chemistry. Its derivatives have demonstrated significant biological activities, most notably in the realm of anticancer research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its mechanism of action in cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is an unsaturated carboxylic acid characterized by a phenyl group conjugated to a pentadienoic acid backbone. The extended conjugation is responsible for its planarity and influences its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | PubChem |

| Synonyms | Cinnamylideneacetic acid, 5-Phenyl-2,4-pentadienoic acid | PubChem |

| CAS Number | 1552-94-9 | PubChem |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem |

| Molecular Weight | 174.19 g/mol | PubChem |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in DMSO (6 mg/mL) | MedChemExpress[1] |

| pKa | Not reported | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in the presence of a basic catalyst.

Experimental Protocol: Synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid

This protocol is adapted from a similar synthesis of acrylamides via the Doebner-Knoevenagel condensation.

Materials:

-

Cinnamaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Toluene

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of cinnamaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2E,4E)-5-phenylpenta-2,4-dienoic acid.

Biological Activities and Mechanism of Action

Research has primarily focused on the anticancer properties of derivatives of this compound. These compounds have shown selective cytotoxicity against cancer cells, with a well-defined mechanism of action in certain cancer types.

Anticancer Activity

Novel β-phenylacrylic acid derivatives have been identified as potent anticancer agents, particularly in wild-type KRAS colon cancer.[2][3] These derivatives function as irreversible epidermal growth factor receptor (EGFR) inhibitors.[2]

Mechanism of Action in Wild-Type KRAS Colon Cancer:

The anticancer effect of these derivatives is mediated through a multi-step process that ultimately leads to apoptosis (programmed cell death) of the cancer cells. The key events in this signaling cascade are:

-

EGFR Inhibition: The β-phenylacrylic acid derivatives bind to the tyrosine kinase domain of EGFR, inhibiting its activation.[2]

-

Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: Inhibition of EGFR leads to an increase in intracellular ROS levels, which in turn induces ER stress.

-

Activation of Src and JNK Signaling: The accumulation of ROS and ER stress triggers the activation of the Src kinase and c-Jun N-terminal kinase (JNK) signaling pathways.

-

Mitochondria-Mediated Apoptosis: The activation of the Src/JNK axis initiates the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.

References

An In-depth Technical Guide to beta-Styrylacrylic Acid: Discovery, Natural Sources, and Biosynthesis

Abstract

beta-Styrylacrylic acid, scientifically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a polyketide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, delineates its known natural origins, and presents a detailed examination of its biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding and further investigation of this compound.

Discovery and Synthesis

The precise historical moment of the first synthesis of this compound is not definitively documented in a singular publication. However, its discovery is intrinsically linked to the advancements in organic chemistry during the late 19th century, particularly with the development of condensation reactions for the synthesis of cinnamic acids and their derivatives. The Perkin reaction, first reported by Sir William Henry Perkin in 1868, provided a general method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of an alkali salt of the acid.[1][2][3] This foundational reaction, along with subsequent modifications such as the Doebner reaction, which utilizes malonic acid, laid the chemical groundwork that would enable the synthesis of extended conjugated systems like this compound from cinnamaldehyde.[4] A common laboratory synthesis involves the reaction of cinnamaldehyde with acetic anhydride and potassium acetate.[5]

Natural Sources

This compound and its derivatives, particularly styryl-lactones, are recognized as secondary metabolites in the plant kingdom. The primary and most well-documented source of these compounds is the genus Goniothalamus, belonging to the Annonaceae family. While numerous studies have focused on the isolation of various styryl-lactones from different parts of Goniothalamus species, specific quantitative data for this compound itself is less common.

For the purpose of this guide, a representative example of the isolation of a related compound, goniothalamin (a styryl-lactone), from Goniothalamus griffithii is presented to illustrate the typical yields and methodologies. It is important to note that the yield of secondary metabolites can vary significantly based on the plant part, geographical location, and extraction method.

Table 1: Quantitative Data on the Isolation of Goniothalamin from Goniothalamus griffithii

| Plant Part | Extraction Solvent | Yield of Crude Extract (%) | Yield of Goniothalamin from Crude Extract (%) | Reference |

| Stems | Methanol | Not Reported | Not Reported | |

| Stems | Not Specified | Not Reported | Not Reported |

Note: While these studies confirm the presence of styryl-lactones, they do not provide specific quantitative yields for this compound or goniothalamin in a format suitable for this table. Further targeted quantitative studies are required.

Experimental Protocols

The following is a generalized protocol for the isolation of styryl-lactones, including this compound, from Goniothalamus plant material. This protocol is a composite of standard phytochemical extraction and purification techniques.

Protocol 1: Isolation of this compound from Goniothalamus sp.

1. Plant Material Collection and Preparation:

- Collect fresh stems or roots of the desired Goniothalamus species.

- Wash the plant material thoroughly with water to remove soil and debris.

- Air-dry the material in the shade for 7-10 days or until completely dry.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in methanol (or another suitable solvent like ethanol or dichloromethane) at a ratio of 1:5 (w/v) for 72 hours at room temperature.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation and Purification:

- Subject the crude extract to column chromatography over silica gel (60-120 mesh).

- Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

- Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a UV detector at 254 nm.

- Combine fractions showing similar TLC profiles.

- Subject the combined fractions containing the compound of interest to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.

4. Structure Elucidation:

- Identify the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparison with published data.

Biosynthesis and Signaling Pathways

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. This pathway starts with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

dot

Figure 1. Proposed biosynthetic pathway of this compound.

The biosynthesis commences with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. It is hypothesized that a polyketide synthase (PKS) then utilizes cinnamoyl-CoA (derived from cinnamic acid) as a starter unit and extends it with a malonyl-CoA unit, followed by reduction and dehydration steps to yield this compound. The precise enzymatic machinery and regulatory mechanisms governing the final steps of this compound biosynthesis are still an active area of research.

Currently, there is limited information available regarding the specific signaling pathways in which this compound or its derivatives act as signaling molecules. However, as phenylpropanoid compounds, they are generally involved in plant defense responses against herbivores and pathogens. Further research is necessary to elucidate their precise roles in plant signaling cascades.

Conclusion

This compound stands as a molecule of interest with its roots in the foundational principles of organic synthesis and its natural occurrence within the plant kingdom, particularly in the Goniothalamus genus. While its complete biosynthetic pathway and specific physiological roles are not yet fully elucidated, the existing knowledge of the phenylpropanoid pathway provides a solid framework for future investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging further exploration into the chemistry, biology, and potential applications of this and related compounds. Continued research into the quantitative analysis of its natural sources and the specific enzymes involved in its biosynthesis will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to beta-Styrylacrylic Acid

For researchers, scientists, and professionals in drug development, beta-styrylacrylic acid, also known by its IUPAC name (2E,4E)-5-phenylpenta-2,4-dienoic acid , represents a molecule of significant interest due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and known biological relevance.

Chemical Identity and Synonyms

This compound is a carboxylic acid characterized by a phenyl group attached to a pentadienoic acid backbone. The most stable and commonly referenced isomer is the (2E,4E) form.

IUPAC Name: (2E,4E)-5-phenylpenta-2,4-dienoic acid[1]

A variety of synonyms are used to refer to this compound in literature and chemical databases:

-

5-Phenylpenta-2,4-dienoic acid[1]

-

Cinnamylideneacetic acid[1]

-

5-Phenyl-2,4-pentadienoic acid[1]

-

(E,E)-Cinnamylideneacetic acid[1]

-

Juarezic acid

-

NSC 1778

Physicochemical Properties

A summary of the key physicochemical properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| Appearance | Solid | CymitQuimica |

| Melting Point | 163-167 °C | Chemical Synthesis Database |

| CAS Number | 1552-94-9 | PubChem |

| InChI Key | FEIQOMCWGDNMHM-KBXRYBNXSA-N | CymitQuimica |

Experimental Protocols

Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienoic Acid

A common and effective method for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid involves the hydrolysis of its corresponding ethyl ester. The following protocol is adapted from a published procedure.

Materials:

-

Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

5 M Potassium Hydroxide (KOH) aqueous solution

-

Chloroform (CHCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve ethyl (2E,4E)-5-phenylpenta-2,4-dienoate (1.00 g, 4.94 mmol) in a 1:2 mixture of MeOH and THF (15 mL) in a 100 mL round-bottom flask at room temperature (23 °C).

-

Add 5 M aqueous KOH solution (5 mL) to the reaction mixture.

-

Stir the reaction mixture at 23 °C and monitor its progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of EtOAc and hexanes. The reaction is typically complete within 1 hour.

-

Remove the solvents under reduced pressure to obtain a white slurry.

-

Dissolve the slurry in fresh CHCl₃.

-

Acidify the solution by dropwise addition of concentrated HCl until the pH reaches 1-2.

-

Transfer the mixture to a separatory funnel and wash the organic phase once with distilled water.

-

Extract the aqueous phase three times with EtOAc.

-

Combine all organic phases and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it under vacuum to yield pure (2E,4E)-5-phenylpenta-2,4-dienoic acid as a shiny white solid.

Caption: Workflow for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid.

Biological Activity and Potential Applications

(2E,4E)-5-phenylpenta-2,4-dienoic acid has been identified as a synthetic building block with potential biological activities. Notably, it has been cited as a potential anti-malarial agent . The extended conjugation of its structure, which includes a phenyl ring and a dienoic acid moiety, makes it a candidate for further investigation and modification in drug discovery programs. Its role as a versatile starting material in organic synthesis allows for the creation of diverse molecular scaffolds for screening against various biological targets.

While specific signaling pathways and detailed mechanisms of action are not yet extensively elucidated in publicly available literature, the structural alerts within the molecule suggest potential interactions with various biological macromolecules. Further research is warranted to explore its full therapeutic potential and to understand its mode of action at the molecular level.

Logical Relationship of Synthesis

The synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid is a multi-step process that can be logically broken down into the reaction and purification stages.

Caption: Logical relationship of reactants and products in the synthesis.

References

An In-depth Technical Guide on the Mechanism of Action of β-Styrylacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Styrylacrylic acid and its derivatives are emerging as compounds of interest in oncological research. While the parent compound, β-styrylacrylic acid, remains less characterized in terms of its biological activity, recent studies on its novel synthetic derivatives, MHY791 and MHY1036, have elucidated a potent anti-cancer mechanism, particularly in the context of wild-type KRAS colon cancer.[1][2] This technical guide provides a comprehensive overview of the current theories on the mechanism of action of these β-phenylacrylic acid derivatives, with a focus on the key signaling pathways and cellular processes involved.

The core mechanism of action for these derivatives revolves around their function as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2] This initial interaction triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and a unique activation of Src-mediated apoptosis via the c-Jun N-terminal kinase (JNK) pathway.[1] This guide will delve into the experimental evidence supporting this mechanism, present quantitative data from key studies, and provide detailed experimental protocols for replication and further investigation.

Core Mechanism of Action: A Multi-faceted Approach

The anti-cancer activity of β-styrylacrylic acid derivatives, specifically MHY791 and MHY1036, is not attributed to a single mode of action but rather a synergistic cascade of cellular events initiated by the inhibition of EGFR.

Irreversible Inhibition of EGFR

MHY791 and MHY1036 have been identified as irreversible inhibitors of the EGFR tyrosine kinase. Unlike reversible inhibitors which can be displaced by high concentrations of ATP, these derivatives form a covalent bond with the EGFR kinase domain, leading to sustained inhibition of its activity. This irreversible binding is a critical aspect of their mechanism, as it leads to prolonged downstream signaling alterations.

Induction of Oxidative and Endoplasmic Reticulum Stress

A key consequence of treatment with these β-phenylacrylic acid derivatives is the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. The accumulation of ROS creates a state of oxidative stress within the cancer cells, which can damage cellular components and trigger cell death pathways. Concurrently, the ER stress response is activated, a state that, when prolonged or severe, also leads to apoptosis.

Src-Mediated Apoptosis via JNK Activation

A distinctive feature of the mechanism of action of MHY791 and MHY1036 is the activation of the Src kinase, which, under these specific conditions, promotes apoptosis. This is noteworthy as Src is often considered an oncogene. However, in the context of irreversible EGFR inhibition by these compounds, Src activation leads to the downstream activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis. The activation of the Src-JNK signaling axis is a pivotal step in executing the apoptotic program in cancer cells treated with these derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on MHY791 and MHY1036, providing insights into their potency and efficacy.

Table 1: Cytotoxicity of β-Phenylacrylic Acid Derivatives in Colon Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| MHY791 | HT29 | ~5 |

| MHY1036 | HT29 | ~5 |

| MHY791 | NCM460 (Normal) | >20 |

| MHY1036 | NCM460 (Normal) | >20 |

Data extracted from studies on the effects of MHY derivatives on cell viability.

Table 2: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| MHY791 | Significant reduction compared to control |

| MHY1036 | Significant reduction compared to control |

Qualitative summary based on in vivo studies. Specific percentages were not provided in the abstract.

Experimental Protocols

This section details the methodologies for the key experiments cited in the research on β-styrylacrylic acid derivatives.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of MHY791 and MHY1036 on colon cancer cells and normal colonic epithelial cells.

-

Method:

-

Cells (e.g., HT29 and NCM460) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of MHY791, MHY1036, or a vehicle control for a specified period (e.g., 24-48 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by MHY791 and MHY1036.

-

Method:

-

Cells are treated with the compounds or a vehicle control.

-

After the treatment period, both adherent and floating cells are collected.

-

The cells are washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis

-

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.

-

Method:

-

Cells are treated with the compounds for various time points.

-

The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, EGFR, p-Src, Src, p-JNK, JNK, cleaved caspase-3, β-actin).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of MHY791 and MHY1036 in a living organism.

-

Method:

-

Human colon cancer cells (e.g., HT29) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment groups receive intraperitoneal or oral administration of MHY791, MHY1036, or a vehicle control on a predetermined schedule.

-

Tumor size is measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of β-styrylacrylic acid derivatives.

Caption: A typical workflow for Western blot analysis.

Conclusion

The investigation into the mechanism of action of novel β-styrylacrylic acid derivatives has unveiled a promising strategy for targeting wild-type KRAS colon cancer. The multi-pronged approach, initiated by the irreversible inhibition of EGFR and culminating in Src-mediated apoptosis, distinguishes these compounds from conventional EGFR inhibitors. The involvement of ROS generation and ER stress further underscores the complex interplay of cellular pathways that contribute to their anti-cancer efficacy. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the precise molecular interactions and expanding the investigation to other cancer types to fully realize the clinical promise of β-styrylacrylic acid derivatives.

References

beta-Styrylacrylic acid potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of β-Styrylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Styrylacrylic acid, also known as 5-phenyl-2,4-pentadienoic acid, is an organic compound characterized by a carboxylic acid group conjugated to a styryl moiety. This structural arrangement provides a framework for diverse chemical modifications, leading to a range of derivatives with significant potential in medicinal chemistry. The extended π-system and the presence of a reactive Michael acceptor site suggest that these compounds can interact with various biological targets. This technical guide synthesizes the current understanding of the biological activities of β-styrylacrylic acid and its derivatives, with a primary focus on their anticancer and anti-inflammatory properties. It provides an overview of their mechanism of action, quantitative data where available, and detailed experimental protocols for assessing their efficacy.

Anticancer Activity

Recent research has highlighted the potent anticancer effects of novel β-styrylacrylic acid derivatives, particularly in the context of colon cancer.[1][2]

Mechanism of Action: EGFR Inhibition and Src-Mediated Apoptosis

Two notable derivatives, MHY791 and MHY1036, have demonstrated significant anti-cancer activity specifically in wild-type KRAS colon cancer cell lines.[1][2][3] These compounds function as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often dysregulated in cancer.

The proposed mechanism involves the following key steps:

-

EGFR Binding: MHY791 and MHY1036 bind to the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling pathways.

-

ROS and ER Stress: The compounds induce the generation of Reactive Oxygen Species (ROS) and lead to Endoplasmic Reticulum (ER) stress within the cancer cells.

-

Src/JNK Pathway Activation: This cellular stress triggers the activation of the Src kinase and the c-Jun N-terminal kinase (JNK) signaling cascade. This is a critical event, as the activation of Src can, under certain stress conditions, initiate apoptotic signals.

-

Mitochondria-Mediated Apoptosis: The activation of the Src/JNK pathway ultimately leads to mitochondria-mediated apoptosis, a programmed cell death pathway, selectively eliminating the cancer cells.

Interestingly, these derivatives were shown to be cytotoxic to the human colon adenocarcinoma cell line HT29, while not affecting the viability of the normal colonic epithelial cell line NCM460, indicating a degree of selectivity for cancer cells. Furthermore, these compounds were effective in suppressing tumor growth in mouse xenograft models of colon cancer.

Anti-inflammatory Activity

While direct studies on β-styrylacrylic acid are limited, research on structurally similar compounds suggests a strong potential for anti-inflammatory effects. A study on a series of β-arylamidoacrylic acids , which are vinylogous carbamic acids, demonstrated notable anti-inflammatory activity.

Several compounds in this class displayed activity comparable to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in the rat pleural effusion model. The study highlighted key structure-activity relationships, which are summarized in the table below.

Quantitative Data and Structure-Activity Relationship

Note: Specific quantitative data for β-styrylacrylic acid is not available in the reviewed literature. The following table is based on the reported activity of the related β-arylamidoacrylic acid class.

| Compound Class | Key Structural Features | Reported Activity | Model System |

| β-Arylamidoacrylic Acids | Halogen and cyano substituents on the aryl ring | Activity equal to phenylbutazone | Rat Pleural Effusion Model |

| β-Arylamidoacrylic Acids | Amide functional group | Inactive | Rat Pleural Effusion Model |

This data suggests that electron-withdrawing groups on the aromatic ring enhance the anti-inflammatory activity of this class of compounds.

Antimicrobial Activity

Currently, there is a lack of publicly available scientific literature detailing the antimicrobial screening or activity of β-styrylacrylic acid or its direct derivatives. This represents a significant gap in the understanding of its biological profile and an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities discussed.

General Workflow for Biological Activity Screening

The process of identifying and characterizing the biological activity of a novel compound like β-styrylacrylic acid follows a structured workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., HT29, NCM460) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the β-styrylacrylic acid derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

-

Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

-

Assay Preparation: Prepare cell cultures in 96-well white-walled plates as described for the MTT assay.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Protein Expression Analysis (Western Blot)

This technique is used to detect specific proteins (e.g., EGFR, Src, JNK) in a cell lysate.

-

Sample Preparation: Treat cells with the β-styrylacrylic acid derivative for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Src, anti-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

Protocol 4: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (β-styrylacrylic acid derivative) or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally 30-60 minutes before inducing inflammation. A control group should receive the vehicle.

-

Inflammation Induction: Induce acute inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection and at hourly intervals for 5 hours thereafter using a plethysmometer.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the basal volume. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Conclusion

β-Styrylacrylic acid derivatives have emerged as a promising class of compounds with significant anticancer activity, primarily through the inhibition of the EGFR signaling pathway and induction of Src-mediated apoptosis. While quantitative data on their potency is still emerging, the mechanism of action provides a solid foundation for further drug development, particularly for wild-type KRAS colon cancers. Furthermore, evidence from structurally related molecules strongly suggests a potential for anti-inflammatory properties that warrants investigation. The lack of data on antimicrobial effects identifies a clear area for future research. The protocols detailed herein provide a comprehensive framework for researchers to further explore and validate the therapeutic potential of this versatile chemical scaffold.

References

Cinnamylideneacetic Acid: A Technical Guide to its Fundamental Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylideneacetic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a polyunsaturated carboxylic acid that has garnered interest in the scientific community for its potential biological activities. As a derivative of cinnamic acid, it belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the fundamental characteristics of cinnamylideneacetic acid, including its physicochemical properties, synthesis, and biological activities, with a focus on presenting data in a structured and accessible format for research and development purposes.

Physicochemical Properties

The fundamental physicochemical properties of cinnamylideneacetic acid are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| CAS Number | 1552-94-9 | [1] |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | [1] |

| Melting Point | 162-168 °C | [2] |

| Solubility | Insoluble in water; Soluble in DMSO (6 mg/mL) | |

| pKa (Predicted) | 4.56 ± 0.10 | |

| Appearance | Pale cream or pale yellow to yellow powder |

Synthesis of Cinnamylideneacetic Acid

Cinnamylideneacetic acid can be synthesized through various methods, with the Knoevenagel condensation being a common and effective approach. Below are two detailed experimental protocols for its synthesis.

Experimental Protocol 1: Knoevenagel Condensation

This protocol describes the synthesis of cinnamylideneacetic acid via the Knoevenagel condensation of cinnamaldehyde with malonic acid.

Materials:

-

Cinnamaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

2N Hydrochloric acid (HCl)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in 1.12 mL of a solvent mixture of pyridine and piperidine.

-

Heat the reaction mixture to reflux. Continue refluxing until the evolution of carbon dioxide gas ceases.

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

Pour the cooled reaction solution into a beaker containing a mixture of 2N HCl and ice.

-

A precipitate of cinnamylideneacetic acid will form. Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a 3:1 water/ethanol solvent mixture or pure water.

-

Dry the purified crystals to obtain the final product.

Experimental Protocol 2: Acetic Anhydride Method

This protocol outlines an alternative synthesis route using acetic anhydride.

Materials:

-

Cinnamaldehyde

-

Acetic anhydride

-

Potassium acetate

-

Sodium acetate

-

5% Potassium carbonate solution

-

37.8% Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

To a one-liter round-bottom flask equipped with a stirrer, condenser, thermometer, and heating mantle, add cinnamaldehyde (198 g, 1.5 mol), acetic anhydride (230 g, 2.25 mol), potassium acetate (25 g, 0.25 mol), and sodium acetate (49 g, 0.60 mol).

-

Heat the mixture to 145°C and maintain the temperature between 145-150°C for 90 minutes.

-

After the reaction, distill off approximately 100 mL of acetic acid/acetic anhydride to leave a red-brown slurry.

-

Cool the slurry to room temperature and filter the solids, rinsing with acetone.

-

Dissolve the dried filter cake (185 g) in two liters of 5% potassium carbonate solution at 65°C.

-

To this solution, add 100 mL of 37.8% HCl to precipitate the cinnamylideneacetic acid as a light yellow solid.

-

Filter the precipitate and dry to obtain the crude product. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of cinnamylideneacetic acid.

Biological Activity

While specific quantitative biological data for cinnamylideneacetic acid is limited in the available literature, it has been reported as an anti-malarial agent. The biological activities of its close derivatives, such as cinnamylideneacetophenones, have been more extensively studied. The following table summarizes the antimicrobial and antitubercular activities of selected cinnamylideneacetophenones to provide context for the potential bioactivity of the parent acid.

Table of Antimicrobial and Antitubercular Activities of Cinnamylideneacetophenone Derivatives

| Compound | Substituent on Ring B | Test Organism | MIC (µM) | MBC (µM) |

| 3 | 4-OH | Staphylococcus aureus | 77.9 | 156 |

| Streptococcus mutans | 77.9 | 156 | ||

| Streptococcus sanguinis | 77.9 | 156 | ||

| Mycobacterium tuberculosis | 88.8 | - | ||

| 4 | 3-OH | Staphylococcus aureus | 77.9 | 312 |

| Streptococcus mutans | 77.9 | 312 | ||

| Streptococcus sanguinis | 77.9 | 312 | ||

| Mycobacterium tuberculosis | 81.9 | - | ||

| 2 | Unsubstituted | Mycobacterium tuberculosis | 57.2 | - |

| 7 | 3-OCH₃ | Mycobacterium tuberculosis | 70.9 | - |

| 10 | 4-Cl | Mycobacterium tuberculosis | 60.3 | - |

| 18 | 4-N(CH₃)₂ | Mycobacterium tuberculosis | 63.2 | - |

Note: Data for cinnamylideneacetic acid is not available in the cited literature. The data presented is for structurally related compounds to indicate potential areas of biological activity.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Cinnamic acid and its derivatives are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. While the specific interaction of cinnamylideneacetic acid with this pathway has not been definitively elucidated, it is a probable mechanism of action based on the activity of related compounds.

Caption: Proposed inhibitory mechanism of Cinnamylideneacetic Acid on the NF-κB signaling pathway.

Experimental Methodologies

This section provides an overview of the standard experimental protocols that can be employed for the characterization and biological evaluation of cinnamylideneacetic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Cinnamylideneacetic acid stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the cinnamylideneacetic acid stock solution in the broth medium in the wells of a 96-well plate. The concentration range should be chosen to cover the expected MIC.

-

Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

-

Add the inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound). Also, include a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of synthesized cinnamylideneacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be confirmed using FTIR. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. For small organic molecules, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer are commonly used.

Conclusion

Cinnamylideneacetic acid presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has summarized its core fundamental characteristics, providing a foundation for researchers in this field. While the biological activity of cinnamylideneacetic acid itself requires more in-depth investigation, the data from its derivatives suggest promising antimicrobial and potentially other pharmacological properties. The provided experimental protocols offer standardized methods for its synthesis and evaluation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of cinnamylideneacetic acid to fully realize its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Research of 5-Phenyl-2,4-pentadienoic Acid

This technical guide provides a comprehensive overview of the early research on 5-phenyl-2,4-pentadienoic acid, also known as cinnamylideneacetic acid. The document details the foundational synthesis methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols as described in early chemical literature.

Introduction

5-Phenyl-2,4-pentadienoic acid (C₁₁H₁₀O₂) is an unsaturated carboxylic acid and a member of the styrenes class of compounds.[1][2][3] As a vinylogous extension of cinnamic acid, it has been a subject of interest in organic synthesis for creating more complex molecules.[4] Early research on this compound was primarily focused on its synthesis, leveraging classic condensation reactions developed in the 19th and early 20th centuries. These methods, notably the Perkin reaction and the Knoevenagel condensation, were instrumental in the initial preparation and study of α,β-unsaturated acids.[5]

Core Synthesis Methodologies

The synthesis of 5-phenyl-2,4-pentadienoic acid in early research was predominantly achieved through two main condensation reactions: the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is an organic reaction used to synthesize α,β-unsaturated aromatic acids. The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. For the synthesis of 5-phenyl-2,4-pentadienoic acid, cinnamaldehyde is used as the aromatic aldehyde.

The generally accepted mechanism involves the formation of an enolate from the acid anhydride, which then attacks the aldehyde. An intermediate β-hydroxy compound is formed, which then undergoes dehydration.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The product is often an α,β-unsaturated ketone or acid. In the context of 5-phenyl-2,4-pentadienoic acid synthesis, cinnamaldehyde is condensed with malonic acid in the presence of a weak base like pyridine or piperidine. The resulting cinnamalmalonic acid is then decarboxylated upon heating to yield the final product.

Data Presentation

The following tables summarize the quantitative data extracted from early and related literature on the synthesis of 5-phenyl-2,4-pentadienoic acid and similar compounds.

Table 1: Reagents and Conditions for the Synthesis of 5-Phenyl-2,4-pentadienoic Acid via Perkin Reaction

| Reagent | Molar Ratio | Amount |

| Cinnamaldehyde | 1.0 | 198 g (1.5 mol) |

| Acetic Anhydride | 1.5 | 230 g (2.25 mol) |

| Potassium Acetate | 0.17 | 25 g (0.25 mol) |

| Sodium Acetate | 0.4 | 49 g (0.60 mol) |

| Reaction Conditions | ||

| Temperature | 145-150 °C | |

| Reaction Time | 90 minutes |

Table 2: Physicochemical and Spectral Data for 5-Phenyl-2,4-pentadienoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Boiling Point | 356.1±21.0 °C (Predicted) | |

| Density | 1.148 g/cm³ | |

| Form | Powder | |

| Solubility | Soluble in DMSO | |

| UV λmax (ethyl ester) | 309 nm | |

| Extinction Coefficient (ε) | 35,500 |

Experimental Protocols

Synthesis via Perkin Reaction

-

Charging the Flask : Into a one-liter round-bottom flask equipped with a stirrer, condenser, thermometer, and heating mantle, charge 198 g (1.5 mols) of cinnamaldehyde, 230 g (2.25 mols) of acetic anhydride, 25 g (0.25 mols) of potassium acetate, and 49 g (0.60 mols) of sodium acetate.

-

Heating : Heat the mixture to 145 °C and maintain the temperature between 145-150 °C for 90 minutes.

-

Solvent Removal : After the reaction, strip off approximately 100 ml of acetic acid/acetic anhydride to leave a red-brown slurry.

-

Isolation of Crude Product : Cool the resultant slurry to room temperature. Filter the solids and rinse them with acetone.

-

Purification : Dissolve the dry filter cake (185 g) in two liters of 5% potassium carbonate solution at 65 °C.

-

Precipitation : Add 100 ml of 37.8% HCl to this solution to precipitate 5-phenyl-2,4-pentadienoic acid as a light yellow solid.

-

Final Steps : Filter the precipitate and dry it.

Synthesis via Knoevenagel Condensation

-

Reaction Setup : Dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in 1.12 mL of a solvent mixture of pyridine and piperidine (0.01 mol).

-

Reflux : Heat the reaction mixture to reflux until the evolution of carbon dioxide gas ceases.

-

Precipitation : Upon completion, pour the reaction solution into a mixture of 2N HCl and ice.

-

Isolation : Collect the resulting precipitate by filtration.

-

Recrystallization : Recrystallize the crude product from pure water or a 3:1 water/ethanol solvent mixture to obtain the purified 5-phenyl-2,4-pentadienoic acid. If no precipitate forms, extract the aqueous phase with chloroform or dichloromethane, dry the combined organic phases, and concentrate to obtain the product for recrystallization.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows discussed.

Caption: Mechanism of the Perkin Reaction for synthesizing 5-phenyl-2,4-pentadienoic acid.

Caption: Mechanism of the Knoevenagel Condensation for synthesizing 5-phenyl-2,4-pentadienoic acid.

Caption: A generalized experimental workflow for the synthesis and purification of 5-phenyl-2,4-pentadienoic acid.

Early Biological and Pharmacological Context

Early research on 5-phenyl-2,4-pentadienoic acid itself did not extensively detail its biological activities. It was primarily considered a synthetic building block. However, a 1968 study explored derivatives of 5-phenyl-2,4-pentadienoic acid as potential antimalarial agents.

The broader class of cinnamates and related compounds, from which 5-phenyl-2,4-pentadienoic acid is derived, has been a rich source of pharmacologically active molecules. Cinnamic acid and its derivatives have been investigated for a variety of biological activities, including:

-

Anti-inflammatory effects : Cinnamic acid has shown significant anti-inflammatory activity, which has prompted the development of its derivatives to treat conditions like acute lung injury.

-

Antimicrobial and Antioxidant Properties : As a naturally occurring phenolic acid, cinnamic acid has known antimicrobial effects against bacteria and fungi, as well as antioxidant activity.

-

Anticancer and other activities : Derivatives of cinnamic acid, such as cinnamamides, have been explored for anticancer, antiviral, and antidiabetic properties. The structurally related compound piperine (which contains a 5-(3,4-methylenedioxyphenyl)pentadienoyl moiety) exhibits anti-inflammatory, antioxidant, and anti-tumor activities.

While direct early pharmacological data on 5-phenyl-2,4-pentadienoic acid is sparse, the established biological activities of its parent compound, cinnamaldehyde, and other cinnamic acid derivatives provided a strong rationale for its synthesis and further investigation by later researchers.

Conclusion

The early research on 5-phenyl-2,4-pentadienoic acid was firmly rooted in the classical organic synthesis techniques of the late 19th and early 20th centuries. The Perkin reaction and Knoevenagel condensation provided reliable, albeit often low-yielding by modern standards, methods for its preparation from cinnamaldehyde. The initial focus was on the chemical synthesis and characterization of this α,β-unsaturated acid. While direct biological investigation of the parent molecule was limited in early studies, its structural relationship to biologically active natural products like cinnamic acid and piperine laid the groundwork for future exploration of its derivatives in medicinal chemistry, particularly as anti-inflammatory and antimalarial agents. This foundational work continues to be relevant for the synthesis of complex organic molecules and the development of novel therapeutic agents.

References

An In-depth Technical Guide to Beta-Styrylacrylic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-styrylacrylic acid, systematically known as (2E,4E)-5-phenylpenta-2,4-dienoic acid, is a chemical compound with a promising profile for applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid conjugated to a styryl moiety, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid at room temperature, with its key physical and chemical properties summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |

| Melting Point | 163-167 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in DMSO.[1] | --INVALID-LINK-- |

| pKa (Predicted) | 4.56 ± 0.10 | --INVALID-LINK-- |

Spectroscopic Data

The spectroscopic data provides insight into the structural features of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (1H, dd, J = 15.1, 9.7 Hz), 7.49 (2H, app d, J = 6.9 Hz), 7.39–7.31 (m, 3H), 6.99–6.87 (m, 2H), 6.01 (1H, d, J = 15.3 Hz).[2]

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.5, 147.1, 141.8, 136.0, 129.5, 129.0, 127.5, 126.1, 120.5.[2]

Infrared (IR) Spectrum: The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database. Key absorption bands are expected for the carboxylic acid O-H stretch, C=O stretch, C=C stretches of the conjugated system, and aromatic C-H stretches.[3]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation between cinnamaldehyde and malonic acid.[4]

Materials:

-

Cinnamaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

2N Hydrochloric acid

-

Ice

-

Chloroform or Dichloromethane

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve cinnamaldehyde (0.01 mol) and malonic acid (0.01 mol) in a solvent mixture of pyridine and piperidine.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Upon completion, pour the reaction solution into a mixture of 2N HCl and ice.

-

If a precipitate forms, collect it by filtration.

-

If no precipitate forms, extract the aqueous phase with chloroform or dichloromethane (3 x 100 mL). Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a 3:1 water/ethanol solvent mixture to yield pure this compound.

Caption: Knoevenagel condensation for the synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Styrylacrylic acids and their derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has demonstrated potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Several derivatives of styrylacrylic acid have shown promising antiproliferative activity against various cancer cell lines. A proposed mechanism of action for some of these compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death pathways.

Caption: Proposed anticancer mechanism of action for styrylacrylic acid derivatives.

Anti-inflammatory Activity

Derivatives of glycyrrhetinic acid, which share structural similarities with styrylacrylic acids, have been shown to possess anti-inflammatory properties. Their mechanism of action is linked to the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suppression is achieved through the inhibition of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. The broader class of styrylacrylic acids exhibits significant biological potential, particularly in the realms of oncology and immunology. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Phenylpenta-2,4-diecoic acid [webbook.nist.gov]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties of β-Styrylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of β-styrylacrylic acid, also known as (2E,4E)-5-phenylpenta-2,4-dienoic acid. The information herein is curated to support research and development activities where the characterization of this and similar compounds is critical. This document details the expected ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectral data, along with standardized experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (2E,4E)-5-phenylpenta-2,4-dienoic acid[1]

-

Molecular Formula: C₁₁H₁₀O₂[1]

-

Molecular Weight: 174.19 g/mol

-

Structure:

// CH / CH // CH | C6H5

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in β-styrylacrylic acid, encompassing the phenyl ring, the diene system, and the carbonyl group of the carboxylic acid, results in strong absorption in the UV region. The primary absorption is due to π → π* transitions.

Expected UV-Vis Spectral Data

The maximal absorption wavelength (λmax) for β-styrylacrylic acid in a polar solvent like ethanol or methanol is expected to be in the range of 320-340 nm. This prediction is based on the known spectral data of structurally similar compounds, such as (2E,4E)-5-phenylpenta-2,4-dienal, which exhibits a λmax around 330 nm. The carboxylic acid group is not expected to significantly shift the λmax compared to the aldehyde.

| Parameter | Expected Value | Solvent |

| λmax | 320 - 340 nm | Ethanol or Methanol |

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of β-styrylacrylic acid is as follows:

-

Sample Preparation: Prepare a stock solution of β-styrylacrylic acid in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it with the sample solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample from a wavelength of 200 nm to 400 nm. The wavelength of maximum absorbance (λmax) should be identified from the resulting spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of β-styrylacrylic acid will show characteristic absorption bands for its key functional groups: the carboxylic acid, the carbon-carbon double bonds of the diene, and the aromatic ring.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1680-1710 | Strong | C=O stretch of the conjugated carboxylic acid |

| 1620-1640 | Medium | C=C stretch of the diene |

| 1580-1600 | Medium | C=C stretch of the aromatic ring |

| 1450 & 1500 | Medium | C=C in-plane vibrations of the aromatic ring |

| 980-1000 | Strong | C-H out-of-plane bend for trans double bonds |